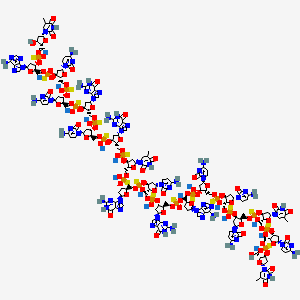
4-Hidrazinil-3-(trifluorometil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H6F3N3. It is used as an intermediate in organic syntheses .
Molecular Structure Analysis
The molecular structure of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile consists of a benzonitrile group with a trifluoromethyl group and a hydrazinyl group attached . The InChI code for this compound is 1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile include a molecular weight of 201.15 and a solid physical form . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Aplicaciones Científicas De Investigación
Intermedio en Síntesis Orgánicas
“4-Hidrazinil-3-(trifluorometil)benzonitrilo” se utiliza como intermedio en síntesis orgánicas . Esto significa que es un compuesto que se utiliza en la producción de otros compuestos en diversas reacciones químicas.
Aditivo de Electrolito para Baterías de Iones de Litio
Este compuesto es un nuevo aditivo de electrolito para cátodos de óxido de níquel de manganeso de litio de baterías de iones de litio de alto voltaje . Se oxida preferentemente a solventes de carbonato formando una película protectora de baja impedancia . Esto ayuda a mejorar el rendimiento y la vida útil de la batería.
Investigación Química
“this compound” también se utiliza en investigación química . Se estudian sus propiedades y reacciones con otros compuestos para comprender mejor sus posibles aplicaciones.
Desafortunadamente, los detalles específicos sobre otras aplicaciones no están fácilmente disponibles. Se necesitan más investigaciones y experimentos para descubrir más usos de este compuesto. Es importante tener en cuenta que la manipulación y el uso de este compuesto deben ser realizados por profesionales capacitados, ya que tiene riesgos asociados como ser dañino si se ingiere y causar irritación en la piel .
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile-3-(trifluoromethyl)benzonitrile is not fully understood. It is believed that the compound acts as an electron donor, donating electrons to other molecules in order to facilitate various chemical reactions. It is also believed to act as a catalyst in some reactions, helping to speed up the process. In addition, it has been suggested that the compound may act as a proton donor, helping to facilitate proton transfer reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile-3-(trifluoromethyl)benzonitrile have not been extensively studied. However, it has been shown to have some potential medicinal and pharmaceutical applications. In particular, it has been studied for its potential use in the treatment of cancer and other diseases. It has also been studied for its potential use in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antifungal agents, and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a stable compound and is not prone to decomposition. However, one limitation is that it is not very soluble in water, which can make it difficult to use in some experiments. In addition, it may not be suitable for use in some reactions, due to its electron donating properties.
Direcciones Futuras
There are a variety of potential future directions for 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile-3-(trifluoromethyl)benzonitrile. One potential direction is the development of new drugs and therapies based on its biochemical and physiological effects. In addition, it could be used in the development of new catalysts and reagents for organic synthesis. Finally, it could be used in the synthesis of new heterocyclic compounds, such as indoles, pyrro
Métodos De Síntesis
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile can be synthesized by a variety of methods. The most common method involves the reaction of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile-3-trifluoromethylbenzoic acid with sodium azide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a salt, which is then treated with a reducing agent, such as sodium borohydride or tin(II) chloride. The resulting product is then purified by recrystallization. Other methods for the synthesis of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile-3-(trifluoromethyl)benzonitrile involve the use of other reagents, such as thionyl chloride, phosphorus pentoxide, and thiourea.
Safety and Hazards
Propiedades
IUPAC Name |
4-hydrazinyl-3-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGXBOOGNPKSRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654247 |
Source


|
| Record name | 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184163-56-2 |
Source


|
| Record name | 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[2.2.1]heptan-2-ol, 5,6-difluoro-, acetate, (exo,exo,exo)- (9CI)](/img/no-structure.png)


![2,5-Dimethyldinaphtho[2,1-c:1',2'-e][1,2]dithiine](/img/structure/B575354.png)

![2,2'-(Ethene-1,2-diyl)bis{5-[(4-amino-6-{[3-(diethylamino)propyl]amino}-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid}](/img/structure/B575360.png)




